Lipophilicity (LogP) Advantage Over N-Unsubstituted Analog
The target compound's calculated LogP is approximately 3.3, derived from its structural analog 1-benzyl-2-phenylimidazole (ACD/LogP 3.28; Molbase LogP 3.60) [1]. This represents a >2 log unit increase over 4-(1H-imidazol-2-yl)aniline, which has a computed XLogP3 of 1.2 and a Molbase LogP of approximately 1.66 [2][3]. The N1-benzyl group thus transforms the compound from a relatively polar intermediate into a significantly more lipophilic building block, directly affecting solubility, passive membrane permeability, and compatibility with hydrophobic binding pockets. This difference is critical for CNS drug discovery programs and any application where LogP 3–5 is the target range for oral bioavailability or blood-brain barrier penetration [4].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ~3.3 (estimated from 1-benzyl-2-phenylimidazole analog) |
| Comparator Or Baseline | 4-(1H-imidazol-2-yl)aniline: XLogP3 = 1.2; Molbase LogP = 1.66 |
| Quantified Difference | Increase of ≥1.6 to 2.1 log units over N-unsubstituted analog; approximately 2.0 log units above the methyl analog (estimated LogP ~1.3) |
| Conditions | Computational prediction (XLogP3, ACD/LogP); no experimental logD7.4 data identified |
Why This Matters
A LogP shift of this magnitude changes the compound's solubility class and predicted membrane permeability, making it a better candidate for hydrophobic target engagement or lipid nanoparticle formulation, but requiring different handling (DMSO/Ethanol solubility vs. aqueous buffers).
- [1] Molbase. 1-Benzyl-2-phenylimidazole (LogP 3.5984). https://qiye.molbase.cn (accessed 2026-05-06). View Source
- [2] PubChem. 4-(1H-Imidazol-2-yl)aniline XLogP3 = 1.2. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-06). View Source
- [3] Molbase. 4-(1H-imidazol-2-yl)aniline LogP 2.2401. https://qiye.molbase.cn (accessed 2026-05-06). View Source
- [4] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
